molecular formula C25H20BrClN2O4 B295605 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295605
M. Wt: 527.8 g/mol
InChI Key: NWWDJEKVEDJPJY-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. BPPB is a pyrazolidinedione derivative that has a benzylidene moiety and a bromine atom attached to its structure.

Mechanism of Action

The mechanism of action of 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α) in animal models of inflammation. In addition, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to promote the growth of rice and wheat plants by enhancing the activity of various enzymes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is also relatively easy to synthesize and modify, which allows for the preparation of 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione derivatives with different structures and properties. However, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has some limitations for lab experiments, including its toxicity and potential side effects on cells and animals. Therefore, careful consideration should be given to the dosage and administration of 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments.

Future Directions

There are several future directions for the study of 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. In medicine, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione could be further investigated for its potential use as an anticancer, antiviral, and anti-inflammatory agent. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione derivatives with improved efficacy and reduced toxicity could be developed for clinical use. In agriculture, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione could be further studied for its potential use as a plant growth regulator and herbicide. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione derivatives with improved selectivity and safety could be developed for commercial use. In materials science, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione could be further explored for its potential use as a building block for the synthesis of functional materials. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione derivatives with tailored properties could be synthesized for specific applications.

Synthesis Methods

The synthesis of 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-(4-chlorophenoxy)propylamine in the presence of acetic acid. The resulting product is then treated with 1-phenyl-3,5-pyrazolidinedione in the presence of a base to yield 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. The synthesis of 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione derivatives with different structures and properties.

Scientific Research Applications

4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields. In medicine, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been investigated for its anticancer, antiviral, and anti-inflammatory properties. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been found to inhibit the replication of the hepatitis B virus and the influenza virus. In addition, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to reduce inflammation in animal models of arthritis and colitis.
In agriculture, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been studied for its potential use as a plant growth regulator and herbicide. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been found to promote the growth of rice and wheat plants and inhibit the growth of weeds such as barnyardgrass and goosegrass. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to enhance the resistance of plants to various stresses such as drought and salt stress.
In materials science, 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been investigated for its potential use as a building block for the synthesis of functional materials. 4-{5-Bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) with various properties such as luminescence, magnetism, and catalysis.

properties

Molecular Formula

C25H20BrClN2O4

Molecular Weight

527.8 g/mol

IUPAC Name

(4E)-4-[[5-bromo-2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H20BrClN2O4/c26-18-7-12-23(33-14-4-13-32-21-10-8-19(27)9-11-21)17(15-18)16-22-24(30)28-29(25(22)31)20-5-2-1-3-6-20/h1-3,5-12,15-16H,4,13-14H2,(H,28,30)/b22-16+

InChI Key

NWWDJEKVEDJPJY-CJLVFECKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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